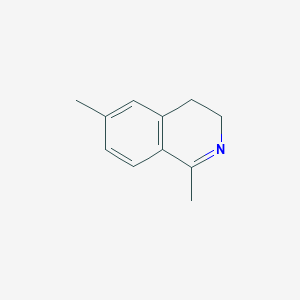
2-Hydrazinyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a hydrazine group attached to the quinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline typically involves the reaction of 5,6,7,8-tetrahydroquinoline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-Hydrazinyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the observed biological effects.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the hydrazine group but shares the tetrahydroquinoline core structure.
2-Amino-5,6,7,8-tetrahydroquinoline: Contains an amino group instead of a hydrazine group.
2-Hydrazinylquinoline: Similar structure but lacks the tetrahydro component.
Uniqueness: 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the hydrazine group and the tetrahydroquinoline ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
937677-75-3 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-2-ylhydrazine |
InChI |
InChI=1S/C9H13N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4,10H2,(H,11,12) |
InChI Key |
ZSADQFQOENPNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


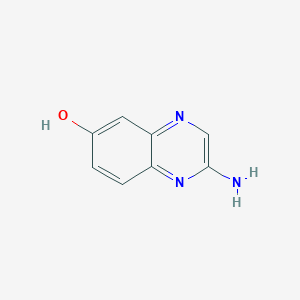
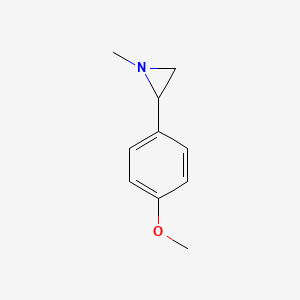

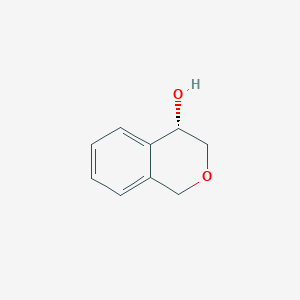
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

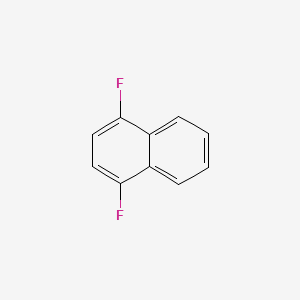
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
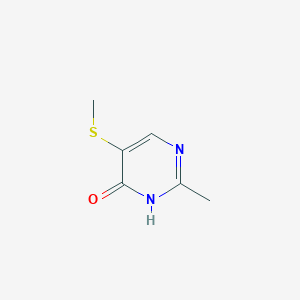
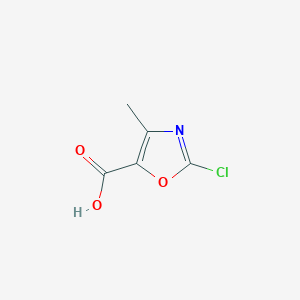
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
